molecular formula C12H15N3O B11739585 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol

Cat. No.: B11739585
M. Wt: 217.27 g/mol
InChI Key: QCMDRQBXXOGEFF-UHFFFAOYSA-N
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Description

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium acetate. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding alcohols. Substitution reactions can lead to various substituted phenol derivatives .

Scientific Research Applications

3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-aminopyrazole
  • 3-Methyl-1-phenylpyrazol-5-ylamine
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

Compared to similar compounds, 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol stands out due to its unique combination of a pyrazole ring and a phenolic hydroxyl group. This structural feature contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-15-11(5-6-14-15)9-13-8-10-3-2-4-12(16)7-10/h2-7,13,16H,8-9H2,1H3

InChI Key

QCMDRQBXXOGEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

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